N-(3,5-dichlorophenyl)-2-methoxybenzamide

Description

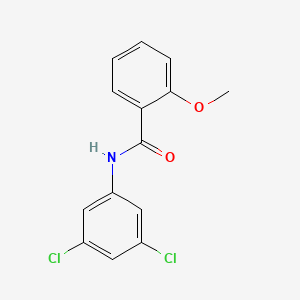

N-(3,5-Dichlorophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 3,5-dichlorophenyl group attached to the amide nitrogen and a methoxy substituent at the ortho position of the benzamide ring. The 3,5-dichloro substitution pattern on the phenyl ring introduces strong electron-withdrawing effects, which may influence reactivity, crystallinity, and biological activity. This compound is structurally related to agrochemicals, as seen in , where dichlorophenyl-containing amides are metabolites of fungicides like iprodione .

Properties

Molecular Formula |

C14H11Cl2NO2 |

|---|---|

Molecular Weight |

296.1 g/mol |

IUPAC Name |

N-(3,5-dichlorophenyl)-2-methoxybenzamide |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-13-5-3-2-4-12(13)14(18)17-11-7-9(15)6-10(16)8-11/h2-8H,1H3,(H,17,18) |

InChI Key |

JYAGNPSOTHXIPB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3,5-dichlorophenyl-2-methoxybenzoic acid, while nucleophilic substitution of the chlorine atoms can produce various substituted benzamides .

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-methoxybenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical and Crystallographic Properties

Key Comparisons:

- N-(3,5-Dichlorophenyl)-2-fluorobenzamide (H59574): Replacing the methoxy group with fluorine reduces steric bulk and alters electronic properties.

- N-(3,5-Dimethoxyphenyl)benzamide : The dimethoxy groups (electron-donating) contrast with dichloro substituents (electron-withdrawing). Crystallographic data () show that dimethoxy substitution results in a planar methoxyphenyl amide segment with intermolecular O···N hydrogen bonding (2.831 Å), whereas dichloro analogs () exhibit tighter packing due to Cl···Cl interactions .

- N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide: The trichloro-acetamide group introduces additional steric and electronic effects. X-ray studies () reveal that dichloro substitution at meta positions leads to monoclinic crystal systems (space group P21/c), whereas methyl substituents (e.g., 3,5-dimethylphenyl analog) result in triclinic systems (space group P-1) .

Table 1: Crystallographic and Substituent Comparison

Electronic and Steric Influence of Substituents

- Meta-Substitution Trends: demonstrates that meta-substituted electron-withdrawing groups (e.g., Cl, NO2) significantly distort crystal lattices and increase melting points. For example, 3,5-dichloro substitution in acetamides reduces symmetry (Z’ = 1) compared to dimethyl analogs (Z’ = 2) .

- Ortho-Methoxy vs. Fluoro : The methoxy group in this compound provides moderate steric hindrance and electron-donating resonance effects, whereas fluoro substituents (e.g., H59574 in ) prioritize electronic effects over steric .

Biological Activity

N-(3,5-dichlorophenyl)-2-methoxybenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO and a molecular weight of approximately 304.17 g/mol. The compound features a benzamide backbone with a dichlorophenyl group and a methoxy substituent, which contribute to its unique biological properties.

Research indicates that this compound modulates various signaling pathways, notably the Wnt/Frizzled signaling pathway . This pathway is crucial in regulating cell proliferation, differentiation, and survival, making it a significant target in cancer therapy. The compound's ability to influence this pathway suggests its potential as a therapeutic agent for diseases characterized by dysregulated Wnt signaling, such as cancer .

Anticancer Properties

This compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies revealed that this compound exhibited significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC values indicating effective concentrations for inhibition.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although detailed mechanisms remain to be elucidated.

Case Studies and Experimental Data

- In Vitro Antiproliferative Activity :

- Mechanistic Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC (µM) | Notable Activity |

|---|---|---|---|

| This compound | Structure | 3.1 (MCF-7) | Antiproliferative |

| IMD-0354 | Structure | 0.5 (Mtb) | IκB kinase β inhibitor |

| Salicylanilide derivatives | Structure | 1.2–5.3 (various) | Antimycobacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.